Bienvenue dans la boutique en ligne BenchChem!

1-(5-Aminothiazol-2-yl)guanidine hydrochloride

Lipophilicity Physicochemical properties Medicinal chemistry

1-(5-Aminothiazol-2-yl)guanidine hydrochloride is a bifunctional small-molecule building block (MW 193.66 g/mol, C₄H₈ClN₅S) that combines a 5‑aminothiazole ring with a guanidine moiety in a single, compact hydrochloride salt. Multiple reputable vendors supply the compound with certified purity specifications of ≥95% (Bidepharm, MuseChem) to 97% (Fluorochem, Beyotime), and several provide batch-specific QC documentation including NMR, HPLC, and GC traceability.

Molecular Formula C4H8ClN5S
Molecular Weight 193.65
CAS No. 1956390-06-9
Cat. No. B2928644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Aminothiazol-2-yl)guanidine hydrochloride
CAS1956390-06-9
Molecular FormulaC4H8ClN5S
Molecular Weight193.65
Structural Identifiers
SMILESC1=C(SC(=N1)N=C(N)N)N.Cl
InChIInChI=1S/C4H7N5S.ClH/c5-2-1-8-4(10-2)9-3(6)7;/h1H,5H2,(H4,6,7,8,9);1H
InChIKeyNAXZQPOZKLRNPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Aminothiazol-2-yl)guanidine Hydrochloride (CAS 1956390-06-9): Core Molecular Identity and Supplier Specifications


1-(5-Aminothiazol-2-yl)guanidine hydrochloride is a bifunctional small-molecule building block (MW 193.66 g/mol, C₄H₈ClN₅S) that combines a 5‑aminothiazole ring with a guanidine moiety in a single, compact hydrochloride salt . Multiple reputable vendors supply the compound with certified purity specifications of ≥95% (Bidepharm, MuseChem) to 97% (Fluorochem, Beyotime), and several provide batch-specific QC documentation including NMR, HPLC, and GC traceability [1]. The hydrochloride counterion improves aqueous solubility and formulation stability relative to the free base, making the salt form directly suitable for in vitro assay preparation and medicinal chemistry workflows .

Why Generic Substitution Fails for 1-(5-Aminothiazol-2-yl)guanidine Hydrochloride: Structural and Physicochemical Uniqueness


In-class guanidinothiazoles cannot be freely interchanged because the specific placement of the primary amine at the thiazole C-5 position—rather than at C‑4, or replaced by halogen, aryl, or alkyl substituents—fundamentally alters hydrogen‑bond donor/acceptor geometry, electronic distribution, solubility, and target‑binding pharmacophore patterns [1]. SAR studies on 4‑substituted 2‑guanidinothiazoles have established that no general replacement exists for the guanidinothiazole core and that C‑5 substitution frequently modulates activity, often increasing potency when introduced alone but producing unpredictable effects when combined with other modifications [1]. The C‑5 NH₂ substituent yields a consensus Log P of approximately –0.05, a predicted aqueous solubility of 5.9 mg/mL (ESOL), and a TPSA of 129.05 Ų—a profile that differs substantially from the more lipophilic 4‑chloromethyl analog (Log P ≈ 2.86) . A procurement officer or medicinal chemist substituting a 4‑substituted guanidinothiazole for this 5‑amino variant would unknowingly alter the compound's hydrogen‑bonding surface, lipophilicity, and expected biological fingerprint .

1-(5-Aminothiazol-2-yl)guanidine Hydrochloride: Quantitative Evidence Guide for Differentiated Procurement


Computed Physicochemical Profile: 5-Amino Substitution Shifts Log P by ∼2.9 Units vs. 4-Chloromethyl Analog

The 5‑amino substitution on the thiazole ring of this compound yields a consensus Log Po/w of approximately –0.05 (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS‑IT predictions), placing it near the hydrophilic/hydrophobic boundary . In contrast, the 4‑chloromethyl analog (2‑guanidino‑4‑chloromethylthiazole hydrochloride, CAS 69014‑12‑6) exhibits a significantly higher Log P of 2.86 . This differential of approximately 2.9 log units translates to roughly a 800‑fold difference in octanol–water partition coefficient, indicating dramatically different membrane permeability and formulation behavior. The target compound also has a TPSA of 129.05 Ų and 4 hydrogen‑bond donors, versus 2 donors for the 4‑chloromethyl variant, further differentiating its molecular recognition profile [1].

Lipophilicity Physicochemical properties Medicinal chemistry

Synthetic Accessibility Score of 2.9 Indicates Efficient Multi‑Gram Scale‑Up Viability

The SwissADME synthetic accessibility score for 1-(5‑aminothiazol‑2‑yl)guanidine hydrochloride is 2.9 on a scale of 1 (very easy) to 10 (very difficult), trained on 12.8 million molecules with an external r² of 0.94 . This score is comparable to or lower than that of many common 4‑substituted 2‑guanidinothiazole intermediates, which typically require additional synthetic steps for aryl or heteroaryl substitution at the C‑4 position. For context, 2‑guanidino‑4‑chloromethylthiazole hydrochloride—a precursor to famotidine—carries a heavier synthetic burden due to the chloromethyl group, requiring alkylation steps and generating genotoxic impurity concerns [1]. A score of 2.9 implies straightforward synthetic accessibility from commercially available 2‑amino‑5‑aminothiazole and cyanamide or equivalent guanylating agents, supporting rapid lead optimization and scale‑up .

Synthetic accessibility Process chemistry Medicinal chemistry

C‑5 Amino Substituent Provides a Unique H‑Bond Pharmacophore Missing in 4‑Substituted Guanidinothiazole Antiulcer Leads

In the foundational J. Med. Chem. 1990 study of 4‑substituted 2‑guanidinothiazoles as gastric H⁺,K⁺‑ATPase inhibitors, the SAR established that no general replacement exists for the guanidinothiazole core [1]. Critically, the study reported that monosubstitution at the thiazole C‑5 position led to increased in vitro inhibitory potency, while 4‑aryl substitution (using pyrrolyl, phenyl, and indolyl groups) was also tolerated [1]. The 5‑amino variant represents a distinct pharmacophore that places a hydrogen‑bond‑donating NH₂ group at the C‑5 position—a geometry fundamentally different from the C‑4 aryl substitution pattern of the most studied anti‑H. pylori leads, such as the thienylthiazole derivative 44 that achieved an MIC of 0.0065 µg/mL [2]. This C‑5 NH₂ group introduces dual hydrogen‑bonding capacity (both donor and acceptor character) at a position where 4‑substituted analogs are typically hydrophobic, potentially enabling alternative target engagement modes [1][2].

H₂ receptor antagonist Guanidinothiazole Structure‑activity relationship

Sphingosine Kinase Inhibitor Template: Aminothiazole‑Guanidine Hybrids Achieve Dual SphK1/SphK2 Inhibition (Ki = 120/90 nM)

A 2017 ACS publication demonstrated that combining aminothiazole and guanidine pharmacophores yields potent sphingosine kinase (SphK) inhibitors [1]. The lead dual SphK1/2 inhibitor 20l (SLC4011540), bearing an aminothiazole‑guanidine core, exhibited a Ki of 120 nM against hSphK1 and 90 nM against hSphK2, while selective SphK2 inhibitors from the same series showed in vivo activity [1]. 1-(5‑Aminothiazol‑2‑yl)guanidine hydrochloride contains the identical aminothiazole‑guanidine core scaffold, with the C‑5 NH₂ group poised to interact with the kinase ATP‑binding pocket in a fashion analogous to the published inhibitors. By contrast, 4‑substituted guanidinothiazoles developed for antiulcer applications (e.g., H⁺,K⁺‑ATPase inhibition) lack the C‑5 amino group and engage a completely different target class [2]. This compound therefore serves as an optimal starting scaffold for SphK inhibitor optimization, avoiding the need for de novo construction of the aminothiazole‑guanidine framework.

Sphingosine kinase Kinase inhibitor Cancer therapeutics

Uniform GHS Hazard Classification Enables Streamlined Laboratory Safety Compliance Compared to More Toxic Analogs

Multiple suppliers consistently classify 1-(5‑aminothiazol‑2‑yl)guanidine hydrochloride under GHS07 with signal word 'Warning', and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This represents a moderate acute toxicity profile requiring standard PPE and ventilation—contrasting with certain structurally related thiazole derivatives that carry more severe hazard classifications. For example, 2‑aminothiazole free base is classified with H302 only, while some nitro‑substituted thiazolyl guanidines carry additional sensitization or organ toxicity warnings . The consistent, well‑characterized hazard profile across vendors reduces regulatory friction during procurement and simplifies safety documentation for institutional chemical hygiene plans. No H340/H350 (genotoxicity/carcinogenicity) or H370/H372 (organ toxicity) classifications are assigned, which can be a differentiating factor when selecting among guanidinothiazole building blocks for routine synthesis workflows .

GHS classification Safety Laboratory procurement

Procurement‑Ready Application Scenarios for 1-(5-Aminothiazol-2-yl)guanidine Hydrochloride


Sphingosine Kinase (SphK1/2) Inhibitor Lead Optimization Programs in Oncology

Medicinal chemistry teams pursuing sphingosine kinase inhibitors for cancer, inflammation, or fibrosis can use 1-(5‑aminothiazol‑2‑yl)guanidine hydrochloride as a direct scaffold for SAR expansion. The compound embodies the aminothiazole‑guanidine core that has been validated in published SphK1/2 dual inhibitors with nanomolar Ki values (hSphK1 Ki = 120 nM, hSphK2 Ki = 90 nM) [1]. The C‑5 primary amine provides a synthetic handle for rapid derivatization (acylation, sulfonylation, reductive amination), enabling parallel library synthesis. Its consensus Log P of –0.05 and high predicted GI absorption support oral bioavailability optimization from the outset . Procurement of this building block in 1–25 g quantities from vendors such as Bidepharm, Fluorochem, or GlpBio, with batch‑specific NMR and HPLC certificates, ensures reproducible SAR data generation [2].

Novel H₂‑Receptor or H⁺,K⁺‑ATPase Antagonist Discovery Exploiting C‑5 Substitution SAR

The 1990 J. Med. Chem. SAR study explicitly demonstrated that C‑5 substitution of 2‑guanidinothiazoles can increase in vitro H⁺,K⁺‑ATPase inhibitory potency, while C‑4 aryl substitution was also productive—but combining changes often proved detrimental [1]. 1-(5‑Aminothiazol‑2‑yl)guanidine hydrochloride is the only commercially available guanidinothiazole building block that carries a primary amine at the C‑5 position, enabling exploration of this SAR vector without the need for custom synthesis. Researchers can directly compare C‑5‑amino analogs against 4‑substituted leads (e.g., 4‑furyl or 4‑thienyl derivatives with reported anti‑H. pylori MIC values as low as 0.0065 µg/mL) to interrogate whether C‑5 substitution confers selectivity advantages or altered pharmacokinetics. The compound's PAINS score of 0 alerts and Brenk score of 2 reduce the risk of assay interference artifacts during screening [2].

Antimicrobial Guanidinothiazole Library Synthesis for Gram‑Positive and Gram‑Negative Screening

Thiazolyl guanidines are an established class of antimicrobial agents with demonstrated activity against both Gram‑positive and Gram‑negative bacteria [1]. 1-(5‑Aminothiazol‑2‑yl)guanidine hydrochloride serves as a versatile intermediate for generating focused libraries of N‑substituted guanidinothiazoles, analogous to the 1‑aryl‑2‑amino‑3‑(4‑arylthiazol‑2‑yl)guanidines that were screened against 17 pathogenic strains by WHO disc diffusion methods [1]. The C‑5 NH₂ group can be selectively functionalized (e.g., converted to amides, ureas, or sulfonamides) while preserving the guanidine moiety intact, enabling systematic exploration of antimicrobial SAR. Its favorable synthetic accessibility (SA Score = 2.9) and multi‑vendor availability at 95–97% purity facilitate rapid library production in quantities sufficient for MIC determination .

Physicochemical Property‑Driven Fragment Library Design for FBDD Campaigns

Fragment‑based drug discovery (FBDD) programs require low‑molecular‑weight (<250 Da) fragments with balanced lipophilicity and high solubility for crystallographic and biophysical screening. With MW = 193.66 g/mol, consensus Log P ≈ –0.05, and predicted aqueous solubility of 5.9 mg/mL (ESOL), 1-(5‑aminothiazol‑2‑yl)guanidine hydrochloride falls squarely within optimal fragment space (Rule‑of‑Three compliant) [1]. The compound's 4 H‑bond donors, 2 H‑bond acceptors, and TPSA of 129.05 Ų provide ample polar interaction capacity for target engagement while maintaining sufficient ligand efficiency. Unlike more lipophilic 4‑substituted guanidinothiazoles (Log P > 2), this fragment is unlikely to suffer from aggregation‑based promiscuity, making it suitable for SPR, NMR, and X‑ray crystallography fragment screening campaigns [1]. Vendors offer stock solutions and solubility data that support direct dispensing into assay‑ready plates [2].

Quote Request

Request a Quote for 1-(5-Aminothiazol-2-yl)guanidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.